Product packaging for Methyl Varenicline(Cat. No.:)

Methyl Varenicline

Cat. No.: B13442311
M. Wt: 225.29 g/mol
InChI Key: SYUMLVIBVORUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl Varenicline (CAS 1333145-89-3), with the molecular formula C 14 H 15 N 3 and a molecular weight of 225.29 g/mol, is a structurally characterized impurity and analog of Varenicline . Varenicline is a well-known partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) and is used as a smoking cessation aid . This compound serves as a critical Reference Standard for researchers, specifically for the analytical profiling and quantification of impurities in Varenicline active pharmaceutical ingredients (APIs) and finished pharmaceutical products . Ensuring the safety and quality of pharmaceuticals requires meticulous identification and control of process-related impurities, making high-quality chemical standards like this compound essential for compliance with regulatory guidelines . Beyond its primary application in impurity control, this compound is a valuable tool for metabolic and pharmacokinetic studies. It aids investigators in understanding the in-vivo behavior and stability of the parent drug molecule. Furthermore, research into analogs of Varenicline, including methylated variants, provides insights into the structure-activity relationships (SAR) at nAChRs . Such research is fundamental to understanding the mechanisms of nicotine addiction and developing novel pharmacotherapies. A recent preclinical study investigating the interaction between Varenicline and antiseizure medications found that Varenicline can reduce the protective activity of carbamazepine against seizures, highlighting the importance of researching specific analogs and their biological interactions . This high-purity compound is supplied with comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC analysis, to support your research and development projects . Please Note: This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3 B13442311 Methyl Varenicline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

6-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C14H15N3/c1-8-5-16-13-3-11-9-2-10(7-15-6-9)12(11)4-14(13)17-8/h3-5,9-10,15H,2,6-7H2,1H3

InChI Key

SYUMLVIBVORUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Profiling of Methyl Varenicline

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity and Affinity

The primary mechanism of action for methyl varenicline (B1221332) involves its interaction with nAChRs. Varenicline, the parent compound, is known to be a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. frontiersin.orgnih.gov The introduction of a methyl group to varenicline is hypothesized to alter its steric and electronic properties, potentially affecting its binding affinity and selectivity for various nAChR subtypes.

In Vitro Radioligand Binding Assays for nAChR Subtypes (e.g., α4β2, α7, α3β4, α6β2)

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. For varenicline, these assays have demonstrated high affinity for α4β2 nAChRs, with Ki values in the subnanomolar range. sbpt.org.br Varenicline displays a significantly higher affinity for the α4β2 subtype compared to other nAChRs. sbpt.org.brdrugbank.com

While specific radioligand binding data for methyl varenicline is not extensively available in the provided search results, the methodology for such an investigation would involve competitive displacement assays. These assays would utilize radiolabeled ligands known to bind to specific nAChR subtypes, such as [3H]cytisine or [3H]epibatidine for α4β2 and α3β4 receptors, and [125I]alpha-bungarotoxin for α7 receptors. sbpt.org.br By measuring the concentration of this compound required to displace 50% of the radioligand (IC50), its binding affinity (Ki) for each subtype can be calculated. It is anticipated that N-methylation could influence the lipophilicity and plasma protein binding of the molecule, which may in turn affect its receptor binding profile.

Table 1: Varenicline Binding Affinities for nAChR Subtypes This table is based on data for varenicline and serves as a reference for the expected profile of this compound.

nAChR SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α4β2 (human)[3H]-NicotineHEK293 cells0.11 - 0.17 sbpt.org.br
α3β4 (human)[3H]-NicotineHEK293 cells>350 sbpt.org.br
α7 (human)[125I]-α-BungarotoxinIMR32 cells>350 sbpt.org.br

Functional Characterization via Electrophysiological Techniques (e.g., Patch Clamp) on Recombinant Receptors

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp recordings, are used to characterize the functional activity of a compound at a specific receptor. sbpt.org.brresearchgate.net These methods measure the ion flow through the receptor channel upon agonist binding.

For varenicline, patch-clamp studies on HEK293 cells expressing human nAChR subtypes have shown that it is a partial agonist at α4β2 receptors, with an efficacy of approximately 45% relative to acetylcholine. sbpt.org.br At α3β4 receptors, varenicline acts as a partial agonist with a higher efficacy of about 63-75%. sbpt.org.brresearchgate.net In contrast, it is a full agonist at α7 receptors. researchgate.net

To characterize this compound, similar patch-clamp experiments would be conducted on cells expressing recombinant nAChR subtypes (α4β2, α7, α3β4, and α6β2). frontiersin.org The concentration-response curves generated from these experiments would determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy (Emax) of this compound at each subtype, providing a detailed functional profile. nih.gov

Table 2: Functional Activity of Varenicline at nAChR Subtypes This table summarizes the known functional characteristics of varenicline, which provides a basis for predicting the activity of this compound.

nAChR SubtypeTechniqueCell LineActivityEC50 (µM)Efficacy (relative to ACh)Reference
α4β2 (human)Patch ClampHEK293Partial Agonist2.3 - 3.113.4% - 45% sbpt.org.brresearchgate.net
α3β4 (rat)Two-Electrode Voltage ClampXenopus oocytesPartial Agonist5575% researchgate.net
α7 (rat)Two-Electrode Voltage ClampXenopus oocytesFull Agonist1893% researchgate.net

Agonist, Partial Agonist, and Antagonist Activity Assessment at nAChRs

Varenicline's therapeutic effects are attributed to its dual role as a partial agonist and antagonist at α4β2 nAChRs. nih.gov As a partial agonist, it provides a moderate level of dopamine (B1211576) release, which helps to alleviate nicotine (B1678760) withdrawal symptoms. As an antagonist, it blocks nicotine from binding to these receptors, thereby reducing the rewarding effects of smoking. nih.gov

The agonist, partial agonist, or antagonist activity of this compound would be determined by its efficacy at different nAChR subtypes. An efficacy close to 100% relative to a full agonist like acetylcholine would classify it as a full agonist. A lower efficacy would indicate partial agonism. If the compound binds to the receptor but elicits no response and blocks the action of an agonist, it is classified as an antagonist. frontiersin.org It is plausible that this compound will also exhibit partial agonism at α4β2 receptors, a key feature for its potential therapeutic applications.

Interaction with Non-nAChR Molecular Targets

While the primary targets of varenicline and its derivatives are nAChRs, it is important to investigate potential interactions with other molecular targets to understand the full pharmacological profile and identify any potential off-target effects.

Investigation of Serotonin (B10506) Receptor (e.g., 5-HT3) Interactions in Cellular Assays

Studies have shown that varenicline is a potent agonist at human 5-hydroxytryptamine3 (5-HT3) receptors. nih.gov This interaction is significant as 5-HT3 receptors are involved in various physiological processes, and their activation can lead to side effects such as nausea. nih.govnih.gov Varenicline acts as a nearly full agonist at human 5-HT3A receptors with an EC50 of approximately 5.9 μM. nih.gov

Given the structural similarity, it is highly probable that this compound also interacts with 5-HT3 receptors. Cellular assays using cell lines expressing human 5-HT3 receptors, such as HEK293 cells, would be employed to characterize this interaction. nih.govrcsb.org Techniques like fluorescence-based membrane potential assays or voltage-clamp electrophysiology would be used to determine the potency and efficacy of this compound at these receptors. nih.gov

Broad Receptor Panel Screening for Unanticipated Molecular Interactions

To ensure a comprehensive understanding of this compound's pharmacology, a broad receptor panel screening is essential. This involves testing the compound against a wide array of receptors, enzymes, and transporters to identify any unforeseen interactions. nih.gov For varenicline, such screenings have confirmed its high selectivity for nAChRs, with minimal interactions with other targets at therapeutic concentrations. sbpt.org.brnih.gov However, some studies have noted that at very high concentrations, varenicline might interact with other nAChR subtypes and potentially the serotonin transporter, although the affinity for the latter is very low. um.edu.mt

A similar screening for this compound would provide valuable information on its selectivity and potential for off-target effects. This is a standard procedure in drug development to build a comprehensive safety and pharmacology profile.

Downstream Signaling Pathway Modulation in Preclinical Cellular and Tissue Models

The interaction of this compound with nicotinic acetylcholine receptors (nAChRs) initiates a cascade of intracellular events that modulate downstream signaling pathways. These alterations are fundamental to its pharmacological effects. Preclinical studies using cellular and tissue models have begun to elucidate these complex mechanisms, focusing on neurochemical activity and the engagement of second messenger systems. While direct research on this compound is emerging, much of the current understanding is extrapolated from studies of its parent compound, varenicline.

Neurochemical Activity Studies in Animal Brain Slices (e.g., Dopamine Release)

A crucial aspect of the pharmacological profile of nicotinic agonists is their ability to influence neurotransmitter release in key brain regions associated with reward and addiction, such as the nucleus accumbens and striatum. Studies on varenicline, from which the properties of this compound are inferred, have extensively used animal brain slices to investigate its effect on dopamine release.

In vitro studies using rat striatal slices have demonstrated that varenicline concentration-dependently increases the release of [3H]-dopamine. sbpt.org.br However, its efficacy is significantly lower than that of nicotine, acting as a partial agonist. sbpt.org.brbioline.org.br At its maximal effective concentration, varenicline induces dopamine release to approximately 40-60% of the maximum effect achieved by nicotine. sbpt.org.brbioline.org.brbioline.org.br This partial agonism is a hallmark of its mechanism; it provides a moderate, sustained level of dopamine release, which is thought to alleviate withdrawal symptoms, while simultaneously attenuating the full dopaminergic surge induced by nicotine. sbpt.org.brbioline.org.brjcdr.net

Furthermore, when co-administered with nicotine in these preclinical models, varenicline effectively blocks the nicotine-induced increase in dopamine release, reducing it to the level of that produced by varenicline alone. sbpt.org.br This antagonistic action in the presence of a full agonist is critical to its therapeutic effect in smoking cessation. sbpt.org.brjcdr.net Real-time cyclic voltammetry in rat brain slices containing the nucleus accumbens has further detailed these interactions, showing that both nicotine and varenicline can decrease single-pulse-stimulated dopamine release, with varenicline's effect being modulated by prior long-term nicotine exposure. nih.gov

CompoundModel SystemEffect on Dopamine ReleaseEfficacy Compared to NicotineAntagonistic Activity
VareniclineRat Striatal SlicesIncreases [3H]-dopamine release~40-60% of nicotine's maximal effect sbpt.org.brbioline.org.brbioline.org.brAttenuates nicotine-induced dopamine release sbpt.org.br
VareniclineRat Nucleus Accumbens SlicesDecreases single-pulse-stimulated release; increases paired-pulse ratios nih.govLower efficacy than nicotine selleck.co.jpEffect is modulated by prior nicotine exposure nih.gov

Analysis of Intracellular Second Messenger Systems and Protein Phosphorylation

The binding of this compound to nAChRs, particularly the α4β2 and α7 subtypes, triggers conformational changes that not only open the ion channel but also engage intracellular second messenger systems and protein phosphorylation cascades. This signal transduction is critical for modulating neuronal function beyond immediate neurotransmitter release.

Varenicline has been shown to activate several key signaling pathways. In human umbilical vein endothelial cells (HUVEC), varenicline significantly activates the ERK1/2 (extracellular signal-regulated kinase) and p38 MAP (mitogen-activated protein) kinase signaling pathways. medchemexpress.com The activation of these kinases is a common downstream effect of receptor tyrosine kinases and G-protein coupled receptors, and in this context, points to the metabotropic functions of nAChRs.

Furthermore, varenicline's full agonism at α7 nAChRs is of significant interest. researchgate.netwikipedia.org Activation of α7 nAChRs can lead to the phosphorylation of Akt (also known as protein kinase B) via a pathway involving JAK2 (Janus kinase 2) and PI3K (phosphoinositide 3-kinase) upon calcium influx. nih.gov This pathway is crucial for cell survival and plasticity. In the context of the medial prefrontal cortex, the cognitive-enhancing effects of varenicline are suggested to be mediated by α7 nAChR stimulation, followed by activation of the phospholipase C (PLC) and IP3 (inositol trisphosphate) receptor signaling pathway. researchgate.net

Studies investigating nicotine withdrawal have also shed light on relevant signaling pathways. For instance, chronic nicotine exposure increases the phosphorylation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and its substrate synapsin I in the nucleus accumbens, an effect that is reduced during withdrawal. researchgate.net As a partial agonist at the receptors mediating these effects, this compound would be expected to modulate this CaMKII signaling pathway.

Signaling Molecule/PathwayCell/Tissue ModelEffect of VareniclineAssociated Receptor Subtype (Inferred)
ERK1/2 and p38 MAPKHUVEC CellsSignificant activation/phosphorylation medchemexpress.comNot specified
PLC/IP3 Receptor SignalingmPFC Pyramidal NeuronsActivation leading to neuronal excitation researchgate.netα7 nAChR researchgate.net
Akt (via JAK2/PI3K)RAW 264.7 MacrophagesInferred activation upon Ca2+ influx nih.govα7 nAChR nih.gov
CaMKII / Synapsin IMouse Nucleus AccumbensModulates phosphorylation state researchgate.netβ2-containing nAChRs researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Methyl Varenicline Derivatives

Elucidation of Key Pharmacophores for nAChR Binding and Activation

The interaction of varenicline (B1221332) and its derivatives with nAChRs is dictated by a well-defined pharmacophore, characterized by a cationic center and a hydrogen bond acceptor. nih.govsbpt.org.br The protonated nitrogen atom of the molecule's azabicyclic ring system serves as the cationic center, which engages in a crucial cation-π interaction with a conserved tryptophan residue (TrpB) within an "aromatic box" of the receptor binding site. nih.govhres.ca This aromatic box, formed by key residues such as TyrA, TrpB, TyrC1, and TyrC2 on the principal face of the subunit interface, stabilizes the positively charged ligand. nih.gov

Hydrogen bonding is another critical component of the pharmacophore. For varenicline, the quinoxaline (B1680401) moiety provides a hydrogen bond acceptor. acs.org Studies have revealed that the precise positioning of this feature is critical for receptor activation. acs.org Specifically, the nitrogen atoms of the pyrazine (B50134) ring in varenicline are implicated in forming hydrogen bonds, sometimes mediated by a water molecule, with the backbone of the complementary subunit of the receptor. On the principal face, interactions include multiple hydrogen bonds that converge on residues of loop B, such as W153.

Recent research has pinpointed previously unrecognized, yet critical, hydrogen bonding interactions that are selectively engaged by varenicline within the α4β2 binding sites, specifically involving residues α4T139, α4T183, and β2S133. acs.org The interaction with β2S133, in particular, has been identified as a pivotal determinant of varenicline's functional efficacy. acs.org Beyond these polar interactions, the binding is further stabilized by hydrophobic interactions with weakly conserved residues on the complementary face of the binding site, including V111, F119, and L121 in the human β2 subunit. newdrugapprovals.orgvulcanchem.com

Influence of N-Methylation on Molecular Conformation, Receptor Binding, and Efficacy

N-methyl varenicline (NMV) has been identified primarily as a degradation product of varenicline, formed via an Eschweiler-Clarke reaction in certain pharmaceutical formulations. newdrugapprovals.orgdrugbank.com This structural modification—the conversion of a secondary amine to a tertiary amine—has significant implications for the molecule's physicochemical properties and its potential interaction with nAChRs.

The addition of a methyl group to the nitrogen atom increases the molecule's lipophilicity and can introduce steric hindrance. newdrugapprovals.orgdrugbank.com While direct comparative experimental data on the binding affinity and efficacy of methyl varenicline at nAChR subtypes is not extensively available in public literature, structure-activity principles suggest potential consequences. The secondary amine of varenicline is a hydrogen bond donor, participating in key interactions within the receptor binding pocket. newdrugapprovals.org The conversion to a tertiary amine in this compound eliminates this hydrogen bond donor capability, which could fundamentally alter the binding mode and reduce affinity or efficacy.

Furthermore, the introduction of the methyl group could sterically hinder the optimal positioning of the ligand within the narrow confines of the receptor's binding site. newdrugapprovals.org Although some computational models have suggested the methyl group's small size may only minimally disrupt the binding pocket, any alteration in fit can impact the conformational changes required for receptor activation, such as the contraction of "loop C," which is associated with agonism. newdrugapprovals.orgvulcanchem.com The change in electron distribution at the amine nitrogen due to methylation could also modulate the strength of the critical cation-π interaction with the aromatic box residues. newdrugapprovals.org Metabolically, N-methylation may reduce the molecule's susceptibility to oxidative deamination. newdrugapprovals.org

The established pharmacological profile of the parent compound, varenicline, serves as a crucial baseline for inferring these potential changes. Varenicline is a high-affinity partial agonist at the α4β2 nAChR and a full agonist at the α7 subtype. nih.govresearchgate.net

Table 1: Pharmacological Profile of Varenicline at Various nAChR Subtypes

Computational Chemistry and Molecular Modeling Studies

Computational methods have been indispensable in mapping the structural basis of varenicline's interaction with nAChRs, providing insights that are difficult to obtain through experimental methods alone.

Molecular docking and molecular dynamics (MD) simulations have been used to construct and refine homology models of the human α4β2 nAChR and to predict the binding modes of ligands like varenicline. newdrugapprovals.orgpfizermedicalinformation.com These studies consistently show varenicline situated at the interface between the primary (α4) and complementary (β2) subunits. pfizermedicalinformation.com

Docking simulations identify the key interactions: the protonated amine forms the cation-π interaction with Trp154 of the α4 subunit, while the quinoxaline nitrogen atoms form hydrogen bonds, often water-mediated, with backbone atoms of the receptor. newdrugapprovals.org MD simulations further reveal that varenicline's binding induces a contraction of loop C, a conformational change that is a hallmark of agonist activity. newdrugapprovals.org The degree of this contraction is intermediate between that caused by full agonists and the extended state seen with antagonists, providing a structural correlate for varenicline's partial agonism. newdrugapprovals.org These simulations have also highlighted the importance of hydrophobic contacts with residues such as V96, L97, and F151 from the α4 subunit, and L111, F119, and F121 from the β2 subunit, which collectively stabilize the ligand-receptor complex. pfizermedicalinformation.com

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling studies provide a framework for rationalizing the connection between the chemical structure of a ligand and its biological activity. For nicotinic agonists, pharmacophore models reinforce the essential features identified in docking studies: a cationic site and a hydrogen bond acceptor, separated by a specific distance. sbpt.org.br

While specific QSAR models focused exclusively on this compound are not prevalent, broader models for nAChR modulators have been developed that help to understand the properties governing potency and selectivity. For instance, QSAR studies on quinoxaline derivatives, the core heterocyclic system in varenicline, have successfully created models that predict biological activity based on descriptors like the highest occupied molecular orbital energy (E-HOMO) and polar surface area (PSA). Such models can be used to predict the activity of new derivatives and guide synthetic efforts. The application of these computational tools to varenicline and its analogues helps to deconvolute the complex interplay of steric, electronic, and hydrophobic factors that determine a ligand's affinity and functional profile at different nAChR subtypes.

Metabolic Fate and Biotransformation Pathways of Methyl Varenicline

In Vitro Metabolic Stability Studies in Hepatic Systems

The liver is the primary site of drug metabolism, and in vitro hepatic systems such as liver microsomes and hepatocytes are standard tools for assessing a compound's metabolic stability. These systems contain the key enzymes responsible for Phase I (functionalization) and Phase II (conjugation) reactions.

Microsomal and Hepatocyte Incubation Studies for Phase I and Phase II Metabolism

In vitro studies using human liver microsomes and hepatocytes are crucial for predicting the metabolic clearance of a drug. For the parent compound, varenicline (B1221332), studies have consistently shown that it undergoes minimal metabolism, with less than 10% of the dose being metabolized. helsinki.fihiv-druginteractions.orgpfizermedicalinformation.com The majority of varenicline is excreted unchanged. pharmgkb.org This low level of metabolism suggests a high degree of stability in hepatic systems.

For methyl varenicline, while direct experimental data from microsomal and hepatocyte incubations are not extensively available in peer-reviewed literature, it is hypothesized that the N-methylation may influence its metabolic stability. N-methylation can sometimes protect a molecule from certain metabolic pathways, such as oxidative deamination. However, it can also introduce new metabolic routes. A comparative stability study would be necessary to definitively determine if this compound is more or less stable than its parent compound. Given that varenicline itself is metabolically stable, it is plausible that this compound also exhibits considerable stability in these in vitro systems.

A typical in vitro metabolic stability assay would involve incubating this compound with human liver microsomes or hepatocytes and monitoring its disappearance over time. The results would be expressed as half-life (t½) and intrinsic clearance (CLint).

Table 1: Hypothesized In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterPredicted Outcome for this compoundRationale
Half-life (t½) Likely to be longBased on the high metabolic stability of the parent compound, varenicline.
Intrinsic Clearance (CLint) Likely to be lowConsistent with a long half-life and minimal metabolic breakdown.
Primary Metabolic System Cytochrome P450 (Phase I) and UGTs (Phase II)As a tertiary amine, it is susceptible to metabolism by these enzyme families.

Identification of Primary Metabolites (e.g., N-demethylation, hydroxylation, glucuronidation)

For varenicline, the primary identified metabolites are minor and include an N-carbamoyl glucuronide and products of oxidation. nih.gov N-formylvarenicline has also been identified as a degradation product in certain formulations. researchgate.netnih.gov

For this compound, as a tertiary amine, the following metabolic pathways are plausible:

N-demethylation: This is a common metabolic pathway for N-methylated compounds, catalyzed by cytochrome P450 enzymes, which would convert this compound back to varenicline.

Hydroxylation: CYP enzymes can introduce a hydroxyl group onto the molecule, either on the aromatic ring or other positions. researchgate.net

Glucuronidation: As a tertiary amine, this compound could potentially undergo N-glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion. Studies have shown that tertiary amines can be substrates for UGTs, particularly UGT1A4 and UGT2B10. helsinki.firesearchgate.netdoi.orgoup.com

Table 2: Potential Primary Metabolites of this compound

Metabolic PathwayPotential MetaboliteEnzymatic System
N-demethylation VareniclineCytochrome P450
Hydroxylation Hydroxy-methyl vareniclineCytochrome P450
N-glucuronidation This compound N-glucuronideUDP-glucuronosyltransferases

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of drugs is mediated by a variety of enzymes, with the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies playing the most significant roles.

Cytochrome P450 (CYP) Isoform Characterization and Reaction Phenotyping

In vitro studies with human liver microsomes have demonstrated that varenicline does not significantly inhibit or induce major CYP enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4/5. hiv-druginteractions.orgpfizermedicalinformation.comfda.gov This suggests a low potential for CYP-mediated drug-drug interactions for the parent compound.

For this compound, specific CYP reaction phenotyping studies would be required to identify the isoforms responsible for its potential metabolism. As N-demethylation and hydroxylation are common CYP-mediated reactions for N-methylated compounds, it is likely that one or more CYP isoforms are involved in the biotransformation of this compound, albeit potentially to a minor extent.

UDP-Glucuronosyltransferase (UGT) Contribution to Conjugation Pathways

The minor metabolism of varenicline involves N-carbamoyl glucuronidation, which is catalyzed by UGT2B7. pharmgkb.org For this compound, being a tertiary amine, direct N-glucuronidation is a possible metabolic pathway. Research has shown that UGT1A4 and UGT2B10 are the primary enzymes responsible for the N-glucuronidation of many tertiary amine drugs. researchgate.netdoi.orgoup.com Therefore, it is plausible that these UGT isoforms could contribute to the conjugation and subsequent elimination of this compound.

Excretion Mechanisms and Transporter Interactions in In Vitro Systems

The elimination of drugs and their metabolites from the body often involves membrane transporters. For varenicline, renal excretion is the primary route of elimination, with a significant portion being actively secreted by the human organic cation transporter 2 (OCT2). hiv-druginteractions.orgpharmgkb.orgnih.gov

It is reasonable to hypothesize that this compound may also interact with renal transporters. The N-methylation may alter the affinity of the compound for transporters like OCT2. In vitro studies using cells expressing specific transporters are necessary to determine if this compound is a substrate or inhibitor of OCT2 or other renal transporters such as those from the multidrug and toxin extrusion (MATE) family.

Advanced Analytical Methodologies for Research and Impurity Profiling of Methyl Varenicline

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic techniques are essential for separating methyl varenicline (B1221332) from other related substances, including its parent compound, varenicline, and potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of methyl varenicline in various matrices. The development of a robust LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection.

For the chromatographic separation, a reversed-phase column, such as a C18 column, is typically employed. The mobile phase usually consists of a gradient of an aqueous component (often containing a small amount of an acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. This gradient allows for the effective separation of this compound from compounds with different polarities.

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantification, which provides high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

Method validation is a critical step to ensure the reliability and accuracy of the results. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Example Parameters for a Validated LC-MS/MS Method

Parameter Typical Value/Condition
Chromatographic Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (m/z) 226.1 → 197.1
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 90-110%

| Precision (%RSD) | < 15% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analogues

While LC-MS/MS is the preferred method for the analysis of non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the detection and identification of any volatile analogues or impurities that may be present. These could include residual solvents from the synthesis process or volatile starting materials. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that allows for their identification.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules.

¹H NMR (Proton NMR): Provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift, integration, and coupling patterns of the signals in the ¹H NMR spectrum of this compound provide a detailed map of its proton framework.

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically distinct carbon atoms.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei in the molecule, allowing for the complete and unambiguous assignment of the structure.

Table 2: Illustrative NMR Data for this compound

Nucleus Type of Information Provided
¹H NMR Chemical environment of protons, proton-proton coupling
¹³C NMR Number and type of carbon atoms
COSY Correlation between coupled protons
HSQC Correlation between protons and directly attached carbons

| HMBC | Correlation between protons and carbons separated by multiple bonds |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and non-destructive techniques that can be used to confirm the identity of this compound.

IR Spectroscopy: Provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to its specific bonds, such as C-H, C=C, and C-N vibrations.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by specific wavelengths of maximum absorbance (λmax) that are related to its conjugated π-electron system.

Impurity Profiling and Degradation Product Identification of N-Methylated Varenicline

Impurity profiling is a critical component of the analytical characterization of any pharmaceutical compound. This involves the identification and quantification of any impurities that may be present, including those arising from the synthesis process (process-related impurities) and those formed upon storage or exposure to stress conditions (degradation products).

LC-MS/MS is the primary technique used for impurity profiling due to its high sensitivity and selectivity. By employing high-resolution mass spectrometry (HRMS), it is possible to determine the accurate mass of any detected impurities, which in turn allows for the determination of their elemental composition. This information, combined with fragmentation data from MS/MS experiments, can provide significant structural information about the impurities. For definitive structural elucidation of unknown impurities, isolation followed by NMR analysis is often necessary.

Forced degradation studies, where this compound is exposed to harsh conditions (e.g., acid, base, heat, light, oxidation), are performed to intentionally generate degradation products. The analytical data from these studies helps to identify potential degradation pathways and develop stability-indicating analytical methods.

Table 3: Common Analytical Techniques for Impurity Profiling

Technique Application in Impurity Profiling
LC-MS/MS Detection and quantification of known and unknown impurities
HRMS Accurate mass measurement for elemental composition determination
NMR Definitive structural elucidation of isolated impurities

| GC-MS | Detection of volatile impurities |

Forced Degradation Studies to Identify Stress-Related Products

Forced degradation studies are essential to understand the degradation pathways of drug substances and to develop stability-indicating analytical methods. While specific forced degradation studies focusing solely on this compound are not extensively detailed in publicly available literature, the degradation profile of varenicline, from which this compound can form, provides valuable insights.

Varenicline itself has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. mdpi.comnih.gov Studies have shown that varenicline is susceptible to degradation under these conditions, leading to the formation of several degradation products. mdpi.comnih.gov

One of the key degradation pathways for varenicline in certain formulations is N-methylation, which results in the formation of N-methylvarenicline. researchgate.net This reaction occurs via the Eschweiler-Clarke mechanism, involving formaldehyde (B43269) and formic acid. researchgate.netvulcanchem.com These reactants can originate from the oxidative degradation of excipients like polyethylene (B3416737) glycol (PEG) used in tablet coatings. researchgate.netvulcanchem.com

Table 1: Varenicline Forced Degradation Conditions and Observations

Stress ConditionReagents and ConditionsObservationReference(s)
Acid Hydrolysis 5 N HCl, 90°C, 9 hoursIncomplete degradation cu.edu.eg
0.1 N HCl, boiling water bath, 2 hoursMild degradation (0.31%) dovepress.com
Base Hydrolysis 5 N NaOH, 90°C, 9 hoursIncomplete degradation cu.edu.eg
0.1 N NaOH, boiling water bath, 2 hoursMild degradation (0.29%) dovepress.com
Oxidative Degradation 30% H₂O₂, 90°C, 4 hoursComplete degradation cu.edu.egdovepress.com
3% H₂O₂, 60°C, 360 min10.54% degradation akjournals.com
Thermal Degradation 60°C, 2 daysNo significant degradation akjournals.com
Photolytic Degradation UV light (1.2 million lux hours), 7 daysNo significant degradation akjournals.com
Photolysis stressDegradation products found nih.gov

This table summarizes the conditions under which varenicline has been stressed and the resulting degradation observed. The formation of this compound is a specific degradation pathway often linked to formulation excipients.

The identification and characterization of these degradation products, including this compound, are typically achieved using sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF) mass spectrometry. researchgate.netresearchgate.net These methods allow for the accurate mass measurement of the parent drug and its degradants, facilitating their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural confirmation of isolated impurities. researchgate.net

Quantification of this compound as a Potential Impurity of Varenicline

The quantification of this compound as an impurity in varenicline is critical for quality control and to ensure the safety and efficacy of the final drug product. Various analytical methods, predominantly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), have been developed and validated for this purpose. akjournals.comiajps.com

These chromatographic methods are designed to be stability-indicating, meaning they can separate the main active pharmaceutical ingredient (API), varenicline, from its impurities, including this compound and other degradation products. mdpi.comcu.edu.eg

Key aspects of these quantitative methods include:

Chromatographic Columns: Reversed-phase columns, such as C18 and C8, are commonly used for the separation. mdpi.comresearchgate.netiajps.com

Mobile Phases: The mobile phase typically consists of a buffer solution and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter for achieving optimal separation. mdpi.comiajps.com

Detection: UV detection is the most common method, with wavelengths typically set around 235 nm or 237 nm. mdpi.comiajps.com Diode array detectors (DAD) can provide additional spectral information. cu.edu.eg

Validation: The analytical methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. mdpi.comusp.org

Table 2: Example of a Validated HPLC Method for Varenicline and its Impurities

ParameterConditionReference(s)
Column C18 Inertsil (250 mm x 4.6 mm, 5 µm) mdpi.comnih.gov
Mobile Phase Gradient program with ammonium (B1175870) acetate (B1210297) buffer (0.02M, pH 4) and acetonitrile mdpi.comnih.gov
Flow Rate 1.0 mL/min mdpi.comnih.gov
Detection UV at 237 nm mdpi.comnih.gov
Column Temperature 40 °C mdpi.comnih.gov
Linearity Range 0.1–192 μg/mL mdpi.comnih.gov

This table provides an example of a validated HPLC method that can be used for the quantification of varenicline and its impurities. The method's ability to separate varenicline from its degradation products makes it stability-indicating.

More advanced techniques like UPLC offer faster analysis times and improved resolution. akjournals.com UPLC methods have been successfully developed to separate varenicline from several of its process-related and degradation product impurities, including this compound. akjournals.com Furthermore, LC-MS/MS methods provide exceptional sensitivity and selectivity, allowing for the detection and quantification of impurities at very low levels, which is particularly important for potentially genotoxic impurities like nitrosamines. shimadzu.com

The development and validation of these robust analytical methods are paramount for monitoring and controlling the levels of this compound in varenicline drug substances and products, ensuring they meet the stringent requirements of regulatory authorities.

Future Directions and Translational Research Potential in Chemical Biology

Design and Synthesis of Next-Generation Varenicline-Inspired Modulators for Specific Receptors

The quest for novel therapeutic agents with improved efficacy and selectivity has spurred the design and synthesis of a new generation of varenicline-inspired modulators. This research is grounded in the rich history of natural product synthesis, with varenicline (B1221332) itself being a synthetic derivative of cytisine (B100878), an alkaloid found in the seeds of Laburnum anagyroides. nih.gov The evolution from cytisine to varenicline involved significant structural modifications to enhance its pharmacokinetic profile and receptor specificity. nih.gov

The synthesis of methyl varenicline represents a continuation of this iterative process of structural refinement. The addition of a methyl group to the varenicline scaffold can alter its physicochemical properties, such as lipophilicity and basicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target receptors. The N-methylation of varenicline has been observed to occur via the Eschweiler-Clarke reaction, a process that can happen during the manufacturing and storage of pharmaceutical formulations. biorxiv.org This observation has provided a chemical basis for the deliberate synthesis of N-methylvarenicline and other N-alkylated analogs to explore the structure-activity relationships (SAR) at nAChRs.

The design of next-generation modulators is not limited to simple alkylation. Researchers are exploring a wide range of structural modifications to the varenicline framework, including alterations to the aromatic quinoxaline (B1680401) ring and the rigid, bridged azepine core. The goal of these modifications is to develop compounds with tailored affinities for specific nAChR subtypes. For example, by introducing different substituents on the pyridine (B92270) ring of cytisine-like molecules, it has been possible to create ligands with enhanced selectivity for α4β2* nAChRs over other subtypes. pfizermedicalinformation.com This selectivity is crucial, as different nAChR subtypes are implicated in a variety of physiological and pathological processes.

The synthesis of these novel analogs often involves multi-step synthetic routes, starting from commercially available precursors. These routes are designed to be efficient and scalable, allowing for the production of a diverse library of compounds for pharmacological screening. The development of new synthetic methodologies, such as novel cyclization and functionalization reactions, is also an active area of research, as it can facilitate the creation of previously inaccessible chemical structures. Through the continuous cycle of design, synthesis, and biological evaluation, researchers are paving the way for the development of next-generation varenicline-inspired modulators with precisely tuned pharmacological profiles.

Investigation of Novel Receptor Subtypes and Cellular Mechanisms Relevant to Chemical Structure

The pharmacological activity of varenicline is primarily attributed to its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels. Varenicline exhibits a high affinity and selectivity for the α4β2 subtype of nAChRs, where it acts as a partial agonist. pfizermedicalinformation.comacs.org This partial agonism is key to its therapeutic effect, as it allows varenicline to stimulate the receptor to a lesser degree than nicotine (B1678760), while also blocking nicotine from binding and exerting its full effect. pfizermedicalinformation.com This dual action helps to alleviate withdrawal symptoms and reduce the rewarding effects of nicotine.

The investigation of novel receptor subtypes and cellular mechanisms extends beyond the known nAChRs. Varenicline has been found to bind with moderate affinity to the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting. biorxiv.orgpfizermedicalinformation.com This off-target activity may be responsible for some of the side effects associated with the drug. The design of new varenicline analogs aims to minimize these off-target interactions while maintaining or enhancing the desired activity at nAChRs.

At the cellular level, the interaction of varenicline and its derivatives with nAChRs triggers a cascade of events, including ion influx, membrane depolarization, and the release of neurotransmitters such as dopamine (B1211576). nih.govbiorxiv.org The partial agonism of varenicline at α4β2 receptors leads to a moderate and sustained release of dopamine in the mesolimbic pathway, which is thought to be a key mechanism underlying its therapeutic effect. biorxiv.org The study of this compound and other analogs can help to elucidate the precise cellular mechanisms through which these compounds modulate receptor function and downstream signaling pathways. This research may also uncover novel cellular targets and mechanisms that are relevant to the chemical structure of these compounds, opening up new possibilities for therapeutic intervention.

Development of Chemical Probes for Receptor Mapping and Imaging in Research

The development of chemical probes derived from varenicline is a critical area of research for elucidating the distribution and function of nicotinic acetylcholine receptors (nAChRs) in the brain. These probes are essential tools for receptor mapping and in vivo imaging techniques such as Positron Emission Tomography (PET). By labeling varenicline or its analogs with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, it is possible to visualize and quantify the density of nAChRs in the living brain.

The design of a successful PET ligand requires a delicate balance of properties. The compound must retain high affinity and selectivity for the target receptor, be able to cross the blood-brain barrier, and have appropriate pharmacokinetic properties to allow for clear imaging. Varenicline itself has been considered as a potential PET ligand, but its relatively slow kinetics have led researchers to explore other derivatives. nih.gov

One such derivative that has shown promise is [¹⁸F]2-FA-85380 (also known as 2-FA), which has varenicline-like affinity for α4β2 nAChRs. nih.govmdpi.com PET imaging studies with [¹⁸F]2-FA have revealed its trapping in intracellular acidic vesicles that contain α4β2Rs, providing insights into the subcellular distribution of these receptors. nih.gov In contrast, another PET ligand, [¹⁸F]Nifene, which has nicotine-like properties, does not exhibit this trapping phenomenon. nih.govmdpi.com These findings highlight how subtle changes in chemical structure can lead to significant differences in the in vivo behavior of a ligand.

The development of these chemical probes is not limited to the α4β2 subtype. Researchers are also working on developing ligands for other nAChR subtypes, such as the α7 receptor. spandidos-publications.com The availability of a diverse portfolio of PET ligands for different nAChR subtypes will be invaluable for understanding the role of these receptors in various neurological and psychiatric disorders.

Beyond PET imaging, varenicline-based chemical probes can also be used in other research applications. For example, fluorescently labeled analogs could be used for in vitro receptor binding assays and for visualizing receptors in tissue slices. Biotinylated derivatives could be used for affinity purification of receptor complexes. The continued development of these chemical tools will undoubtedly accelerate our understanding of the complex biology of nAChRs.

Q & A

Q. What experimental approaches are recommended to characterize Methyl Varenicline’s binding affinity at nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer: Use radioligand displacement assays with tritiated cytisine or epibatidine as competitive ligands in striatal synaptosome preparations. Include concentration-response curves (0.1 nM–10 µM range) and validate results with positive controls (e.g., nicotine) and negative controls (e.g., α7 nAChR-specific antagonists). Measure dopamine release via HPLC to confirm functional agonism/antagonism . For reproducibility, document buffer composition (e.g., Krebs–Henseleit buffer) and pre-incubation protocols per guidelines for receptor binding studies .

Q. How should researchers design in vitro assays to evaluate partial agonist activity of this compound?

Methodological Answer:

  • Model System : Use rat or monkey striatal synaptosomes to preserve native receptor stoichiometry.
  • Controls : Include full agonists (nicotine) and antagonists (mecamylamine) to establish assay dynamic range.
  • Outcome Metrics : Quantify dopamine release via amperometry or HPLC, normalizing data to baseline and maximal agonist response.
  • Validation : Repeat experiments across 3–5 biological replicates to account for interspecies variability .

Q. Which animal models are optimal for preclinical efficacy studies of this compound in nicotine dependence?

Methodological Answer:

  • Rodent Models : Use nicotine self-administration paradigms in rats to assess reward modulation. Measure withdrawal symptoms (e.g., somatic signs, anxiety in elevated plus maze) after chronic exposure.
  • Non-Human Primates : Employ operant conditioning in monkeys for translational relevance. Key outcomes include nicotine intake reduction and neurochemical changes (e.g., striatal dopamine via microdialysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor affinity data and in vivo behavioral outcomes for this compound?

Methodological Answer:

  • Pharmacokinetic Analysis : Measure plasma and brain concentrations of this compound using LC-MS/MS to verify target engagement.
  • Receptor Desensitization : Assess time-dependent effects via electrophysiology (e.g., patch-clamp on α4β2 nAChR-expressing cells).
  • Behavioral Pharmacology : Conduct dose-ranging studies with pre-treatment intervals to account for kinetic differences. Cross-validate with knockout models lacking specific nAChR subunits .

Q. What advanced structural techniques are suitable for studying this compound’s interaction with nAChR subtypes?

Methodological Answer:

  • Cryo-Electron Microscopy (Cryo-EM) : Resolve binding conformations of this compound in complex with α4β2 nAChRs at near-atomic resolution.
  • Mutagenesis Studies : Identify critical receptor residues by alanine scanning and compare binding kinetics (e.g., KdK_d) via surface plasmon resonance.
  • Computational Modeling : Perform molecular dynamics simulations to predict binding stability and allosteric effects .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound on dopamine release kinetics?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal log-dose response model (Y=Bottom+(TopBottom)/(1+10LogEC50X)Y = \text{Bottom} + (\text{Top} - \text{Bottom})/(1 + 10^{\text{LogEC50} - X})) using software like GraphPad Prism.
  • Time-Series Analysis : Apply mixed-effects models to account for repeated measurements in longitudinal studies.
  • Power Analysis : Predefine sample sizes based on pilot data (α = 0.05, β = 0.2) to ensure robustness .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in preclinical studies of this compound?

Methodological Answer:

  • IACUC Compliance : Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and randomization.
  • Data Transparency : Publish raw datasets (e.g., electrophysiology traces, HPLC chromatograms) in supplementary materials with metadata annotations .

Q. What strategies enhance reproducibility in synthesizing and characterizing this compound analogs?

Methodological Answer:

  • Synthetic Protocols : Document reaction conditions (temperature, catalysts) and purification steps (HPLC gradients, column specifications).
  • Analytical Validation : Provide 1H/ 13C^1\text{H}/\ ^{13}\text{C} NMR spectra, high-resolution mass spectrometry data, and ≥95% purity thresholds.
  • Interlab Collaboration : Share compound samples with independent labs for pharmacological replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.